N-(1-phenylethyl)cyclopentanecarboxamide
Overview
Description
N-(1-phenylethyl)cyclopentanecarboxamide, commonly known as PCE, is a chemical compound that belongs to the class of dissociative anesthetics. It was first synthesized in the 1970s and has since been used in scientific research for its unique properties. PCE is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C16H21NO.
Scientific Research Applications
Photophysical Properties in Lanthanide Complexes
Research conducted by Hua et al. (2012) explored the structural and photophysical properties of visible- and near-IR-emitting tris lanthanide(III) complexes formed with the enantiomers of N,N'-bis(1-phenylethyl)-2,6-pyridinedicarboxamide. These complexes showed potential for luminescence sensitization, particularly in the visible and near-IR regions, which could be significant in photophysical applications (Hua et al., 2012).
Circularly Polarized Luminescence Standards
Bonsall et al. (2007) investigated optical isomers of N,N'-bis(1-phenylethyl)-2,6-pyridinedicarboxamide coordinated to europium(III) ions, finding their potential as reliable circularly polarized luminescence (CPL) calibration standards. This could have implications for accurate routine CPL calibration tests at low costs (Bonsall et al., 2007).
Bioactivity in Cyclopent-1-enecarboxamide Derivatives
Zhao et al. (2014) synthesized and characterized N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide, a compound related to N-(1-phenylethyl)cyclopentanecarboxamide. They examined its crystal structure and bioactivity, particularly its toxicity to A549 tumor cells, suggesting potential applications in cancer research (Zhao et al., 2014).
Synthesis and Cleavage Studies
Paik and Lee (2006) focused on the cleavage of the N-(1-phenylethyl) unit of carboxamides, a relevant reaction for this compound. They found that using methanesulfonic acid in refluxing toluene was a simple and efficient method for this cleavage, leading to the desired amides in good yields. This study could be significant for chemical synthesis involving this compound (Paik & Lee, 2006).
Pyranoquinoline Synthesis
Zhang et al. (2007) developed an efficient synthesis method for pyrano[2,3-b]quinoline derivatives using 1-acetyl N-aryl cyclopentanecarboxamides. This study provides insights into novel synthetic routes and mechanisms, which could be applicable to derivatives of this compound (Zhang et al., 2007).
properties
IUPAC Name |
N-(1-phenylethyl)cyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11(12-7-3-2-4-8-12)15-14(16)13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHMMZUSFZDWII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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